Dl-Phenylalanine
Description
Properties
IUPAC Name |
2-amino-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30394-07-1 | |
| Record name | Phenylalanine, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30394-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9023463 | |
| Record name | DL-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], White crystalline platelets; odourless | |
| Record name | DL-Phenylalanine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21466 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DL-Phenylalanine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1422/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in water and dilute mineral acid and alkali hydroxide solutions, Slightly soluble (in ethanol) | |
| Record name | DL-Phenylalanine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1422/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.00000005 [mmHg] | |
| Record name | DL-Phenylalanine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21466 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
150-30-1, 30394-07-1, 63-91-2, 673-06-3 | |
| Record name | DL-Phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylalanine DL-form | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polyphenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030394071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | phenylalanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79477 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-phenylalanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25005 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-PHENYLALANINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenylalanine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | DL-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLALANINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P946UF12S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Racemization of L-Phenylalanine via Acid Catalysis
A prominent method for generating DL-phenylalanine involves racemizing L-phenylalanine using hydrochloric acid and aldehyde-based catalysts. As detailed in patent CN102010345A, L-phenylalanine reacts with hydrochloric acid to form L-phenylalanine hydrochloride, which undergoes racemization in methanol or ethanol solvents at 45–80°C. The racemization catalyst, typically 4-aldehyde pyridine, facilitates the interconversion of enantiomers, achieving near-complete racemization. For instance, a reaction using 4-aldehyde pyridine (0.01 mol) in methanol at 65°C for 1.5 hours yielded this compound with 95.2% efficiency.
Dynamic Kinetic Resolution (DKR) for Enantiomer Separation
DKR combines in situ racemization with stereoselective crystallization to resolve this compound into its D-form. Patent CN104926671A demonstrates this using D-tartaric acid as a resolving agent. L-Phenylalanine is dissolved in organic acids (e.g., propionic acid) with D-tartaric acid, leading to preferential crystallization of D-phenylalanine D-tartrate. Subsequent treatment with ammonium hydroxide liberates D-phenylalanine with ≥99% enantiomeric excess (ee). For example, a 10-hour reaction at 50°C with D-tartaric acid produced D-phenylalanine at 91.5% yield and 99.5% ee.
Table 1: Key Parameters in Dynamic Kinetic Resolution
| Parameter | Value Range | Optimal Condition | Yield (%) | ee (%) |
|---|---|---|---|---|
| Reaction Temperature | 45–80°C | 65°C | 90–95 | 99.1–99.8 |
| Catalyst Loading | 0.01–0.1 mol | 0.05 mol | 91.6 | 99.8 |
| Solvent | Methanol/Ethanol | Methanol | 90.3 | 99.2 |
Chemoenzymatic Deracemization Strategies
Phenylalanine Ammonia Lyase (PAL)-Mediated Amination
A chemoenzymatic cascade developed by PMC4531825 converts cinnamic acid derivatives into D-phenylalanine via PAL amination and stereoselective oxidation-reduction. PAL variants identified through high-throughput screening enhance reaction rates for non-natural D-phenylalanines. For example, a one-pot reaction using PAL from Rhodotorula glutinis achieved 90% yield and 99% ee for D-phenylalanine.
Immobilized Enzyme Systems for Scalable Resolution
PMC4182499 describes immobilizing PAL on modified mesoporous silica (MCM-41-NH-GA) to resolve racemic this compound. The immobilized enzyme retained 85% activity after 10 cycles in a recirculating packed-bed reactor, producing D-phenylalanine at 88% yield and 98% ee. This method reduces costs by enabling catalyst reuse and continuous operation.
Industrial-Scale Synthesis and Process Optimization
Solvent and Catalyst Selection for Racemization
Patent CN104926671A highlights the role of solvent polarity in racemization efficiency. Polar solvents like propionic acid improve substrate solubility, accelerating racemization. For instance, using propionic acid (2–10× L-phenylalanine weight) reduced reaction time to 4–6 hours while maintaining yields >90%.
Economic and Environmental Considerations
The choice of resolving agents significantly impacts process sustainability. D-Tartaric acid (CN104926671A) and dibenzoyl tartaric acid (CN102010345A) are recoverable, reducing waste. For example, L-DBTA recovery rates exceeded 98% in CN102010345A, lowering raw material costs by 30%.
Analytical Methods for Enantiomeric Purity Assessment
High-Performance Liquid Chromatography (HPLC)
HPLC with chiral stationary phases (e.g., Chirobiotic T) is the gold standard for quantifying this compound enantiomers. Patent CN102010345A reported 99.4% ee for D-phenylalanine using a Crownpak CR(+) column.
Polarimetric and Spectroscopic Techniques
Optical rotation measurements and circular dichroism (CD) spectroscopy provide rapid ee assessments. For instance, D-phenylalanine exhibited a specific rotation of +34.6° (c = 1, H₂O), consistent with literature values.
Emerging Trends in this compound Synthesis
Chemical Reactions Analysis
Table 1: Kinetic parameters of engineered PcPAL variants
| Variant | Specific Activity (U mg⁻¹) | Relative Activity (vs. WT) |
|---|---|---|
| WT | 3.23 | 1.00 |
| H359Y | 11.35 | 3.52 |
| H359K | 10.76 | 3.34 |
Supramolecular Chiral Discrimination
D-Phenylalanine enantioselectively interacts with chiral perylene bisimide (PBI) derivatives:
- UV-visible spectroscopy shows D-phenylalanine disrupts PBI aggregation by reducing π–π stacking (Fig. 3A), with a detection limit of 64.2 nM .
- AFM imaging reveals D-phenylalanine shortens PBI fibril length by 20 nm and increases height by 40 nm, confirming disaggregation (Fig. 4) .
- No interaction occurs with L-phenylalanine, highlighting enantioselectivity .
Self-Assembly and Amyloid Formation
L-Phenylalanine self-assembles into amyloid fibrils via hydrophobic interactions, while D-phenylalanine inhibits fibrillization:
- NMR and DLS show L-phenylalanine forms aggregates with reduced diffusion coefficients (6.61 × 10⁻¹⁰ → 6.15 × 10⁻¹⁰ m² s⁻¹ at 150 mM) .
- D-Phenylalanine arrests fibril growth, producing non-fibrillar flakes .
Thermochemical Reactions
DL-Phenylalanine participates in acid-base and clustering reactions:
- Deprotonation enthalpy : ΔrH° = 1,418 ± 18 kJ/mol (gas phase) .
- Sodium ion clustering : ΔrH° = 198 ± 13 kJ/mol for Na⁺ + this compound .
Oxidation and Radical Detection
This compound serves as a hydroxyl radical (HO- ) probe:
- Hydroxylation at the benzene ring produces ortho- and meta-tyrosine derivatives .
- Comparison with salicylate shows similar sensitivity for HO- detection .
Table 3: Aggregation parameters of L-phenylalanine
| Concentration (mM) | Diffusion Coefficient (×10⁻¹⁰ m² s⁻¹) |
|---|---|
| 6 | 6.61 |
| 150 | 6.15 |
Scientific Research Applications
Medical Applications
1.1. Depression Treatment
DL-phenylalanine has been investigated for its antidepressant properties. A study involving 20 depressed patients administered doses ranging from 75 to 200 mg/day over 20 days found that a significant number of participants experienced improvements in their depressive symptoms. Specifically, 12 patients were discharged without further treatment, suggesting that this compound may have substantial antidepressant effects . However, further controlled studies are warranted to confirm these findings.
1.2. Pain Management
Research indicates that D-phenylalanine may have analgesic properties. While older studies suggested potential pain relief, more recent investigations have yielded mixed results, with some evidence supporting its efficacy in managing chronic pain conditions . The exact mechanisms remain under investigation, but the compound's role in dopamine production may contribute to its effects on pain perception.
1.3. Vitiligo Treatment
This compound is used in conjunction with ultraviolet light therapy to treat vitiligo, a skin condition characterized by loss of skin pigmentation. The combination therapy has shown effectiveness in improving skin pigmentation in both adults and children . This application underscores the compound's potential in dermatological treatments.
Neurobiological Research
2.1. Dopamine Precursor
As a precursor to dopamine, L-phenylalanine plays a crucial role in neurobiology. Dopamine is essential for mood regulation and cognitive functions, making this compound a subject of interest in studies related to mental health disorders . Research has highlighted the importance of adequate phenylalanine levels for optimal dopamine synthesis.
2.2. Cognitive Effects
Studies have shown that phenylalanine affects cognitive functions related to reward and punishment processing. Acute administration of phenylalanine has been linked to alterations in subjective experiences during tasks involving emotional stimuli, indicating its influence on cognitive processing pathways .
Endocrinological Effects
3.1. Hormonal Regulation
Research indicates that L-phenylalanine influences the release of several gastroenteropancreatic hormones, including insulin and glucagon. Ingestion of L-phenylalanine has been shown to increase insulin and glucagon concentrations without significantly affecting appetite . These findings suggest potential applications in metabolic health and diabetes management.
Biotechnological Applications
4.1. Biocatalysis
This compound is also utilized in biocatalytic processes for synthesizing various phenylalanine analogues through engineered enzymes like phenylalanine ammonia lyases (PALs). These biocatalysts are employed to produce optically pure compounds with applications in pharmaceuticals and agrochemicals . The ability to tailor enzyme activity through protein engineering enhances the efficiency of these biocatalytic processes.
Case Studies
Mechanism of Action
Phenylalanine exerts its effects primarily through its role as a precursor in the synthesis of neurotransmitters. It is converted to tyrosine, which is then used to produce dopamine, norepinephrine, and epinephrine. These neurotransmitters are involved in various physiological processes, including mood regulation, alertness, and stress response .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Unlike L-phenylalanine, D-phenylalanine lacks proteinogenic activity but modulates pain pathways .
- Tyrosine and tryptophan differ in side-chain chemistry, leading to distinct metabolic roles (e.g., serotonin vs. dopamine synthesis) .
Solubility and Physicochemical Properties
Table 2: Solubility and Thermodynamic Data
Key Observations :
- DLPA’s solubility in water is slightly lower than L-phenylalanine, likely due to racemic crystallization effects .
- In DMSO-water mixtures, both DLPA and DL-serine show enhanced solubility, attributed to solvent polarity and cavity formation .
Pharmacological and Clinical Profiles
Table 3: Pharmacological Comparisons
Key Observations :
Key Observations :
- DLPA is efficiently resolved using engineered phenylalanine ammonia-lyase (RgPAL-Q137E) at pH 9, yielding 65% L-phenylalanine .
- Magnetic β-cyclodextrin-silica composites achieve 90% enantiomeric purity for DLPA, outperforming methods for DL-tryptophan or DL-alanine .
Specialized Derivatives and Analogs
Biological Activity
DL-phenylalanine (DLPA) is a compound that consists of both D-phenylalanine and L-phenylalanine, two enantiomers of the amino acid phenylalanine. This compound has garnered attention for its potential biological activities, particularly in pain management and mood enhancement. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data.
Overview of Phenylalanine
Phenylalanine is an essential amino acid that plays a crucial role in the synthesis of proteins and various neurotransmitters. The L-form is biologically active and is converted into tyrosine, which subsequently leads to the production of dopamine, norepinephrine, and epinephrine—key neurotransmitters involved in mood regulation and stress response. The D-form, while less biologically active in terms of protein synthesis, has been shown to exhibit unique properties that may influence pain perception and mood disorders .
Analgesic Properties
This compound is marketed as a nutritional supplement for its purported analgesic effects. The analgesic activity is thought to be mediated by D-phenylalanine's ability to inhibit the enzyme carboxypeptidase A, which is responsible for the degradation of enkephalins—opioid peptides that bind to mu and delta opioid receptors. By preventing enkephalin breakdown, D-phenylalanine may enhance pain relief through increased availability of these natural pain modulators .
Antidepressant Effects
L-phenylalanine serves as a precursor for neurotransmitters associated with mood regulation. Clinical studies have suggested that supplementation with DLPA may improve symptoms in individuals with depression, although results specifically linking L-phenylalanine alone to antidepressant effects have been inconclusive . The elevation of norepinephrine and dopamine levels in the brain is believed to contribute to these effects.
Clinical Trials
- Pain Management : A study involving patients with chronic pain reported significant reductions in pain levels following DLPA supplementation compared to placebo groups. Participants noted improvements in overall quality of life measures alongside pain reduction .
- Mood Disorders : Research examining the impact of DLPA on mood disorders found mixed results. While some studies indicated improvements in depressive symptoms, others failed to demonstrate significant differences when compared to control groups .
Case Study 1: Chronic Pain Relief
A 2018 clinical trial investigated the effects of DLPA on patients suffering from fibromyalgia. Over a 12-week period, participants receiving DLPA reported a 30% decrease in pain intensity compared to a 10% decrease in the placebo group. Additionally, mood assessments indicated a notable improvement in depressive symptoms among those taking DLPA .
Case Study 2: Depression Management
In another study focusing on patients with major depressive disorder, those treated with DLPA showed a statistically significant improvement in mood scores after eight weeks compared to those receiving standard antidepressant therapy alone. However, the study emphasized the need for further research to clarify the role of DLPA as an adjunctive treatment .
Data Tables
| Study | Population | Intervention | Outcome |
|---|---|---|---|
| 2018 Clinical Trial | Fibromyalgia Patients | This compound | 30% reduction in pain intensity |
| Major Depressive Disorder Study | Adults with Depression | This compound vs Antidepressants | Significant mood improvement (DLPA group) |
Q & A
Basic: How can researchers optimize the synthesis of DL-phenylalanine derivatives for catalytic applications?
Answer: Synthesis of this compound derivatives (e.g., methyl ester hydrochloride) typically involves methanolic thionyl chloride reactions under controlled conditions (0°C, 24 hrs), followed by recrystallization . For catalytic applications, such as Salen-type ligands, Mizoroki–Heck cross-coupling reactions are employed using palladium catalysts and aryl halides. Optimization requires monitoring reaction parameters (temperature, solvent polarity) and characterizing intermediates via -/-NMR and mass spectrometry to confirm structural integrity .
Advanced: What experimental designs resolve contradictions in this compound’s reported analgesic efficacy across preclinical studies?
Answer: Contradictions arise from variability in enkephalin degradation pathways and species-specific enzyme kinetics. To address this:
- Use in vitro carboxypeptidase A inhibition assays with D-phenylalanine enantiomers to quantify IC values .
- Conduct in vivo pain models (e.g., rodent tail-flick tests) with controlled this compound dosing (500–1000 mg/kg) and validate via HPLC measurement of enkephalin levels in cerebrospinal fluid .
- Compare results across genetic knockout models (e.g., enkephalin-deficient mice) to isolate mechanism-specific effects .
Basic: What analytical techniques are critical for distinguishing this compound enantiomers in racemic mixtures?
Answer: Chiral separation requires:
- Chromatography: Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with polar organic mobile phases (acetonitrile/methanol) .
- Spectroscopy: Circular dichroism (CD) to detect optical activity post-separation .
- NMR: Use of chiral shift reagents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) to resolve enantiomer signals in -NMR spectra .
Advanced: How do environmental factors (e.g., irrigation, fertilization) influence this compound content in crops, and what statistical models validate these effects?
Answer: Field trials (e.g., soybean studies) show that irrigation/fertilization (e.g., a2×b2×c1 variant) increases this compound by 8.8% compared to controls. Experimental designs should:
- Apply factorial ANOVA to isolate effects of variables (water, NPK ratios, genotype) .
- Use LC-MS/MS for quantification, ensuring detection limits ≤10 ng/mL .
- Validate via regression models (e.g., partial least squares) correlating agronomic inputs with amino acid profiles .
Basic: What methodologies confirm this compound’s role as a neurotransmitter precursor in in vitro models?
Answer:
- Cell Culture: Incubate neuronal cells (e.g., SH-SY5Y) with -labeled this compound and track tyrosine/dopamine synthesis via LC-MS metabolomics .
- Enzyme Assays: Measure tyrosine hydroxylase activity using radiometric assays (e.g., -tyrosine conversion) .
- Knockdown Models: siRNA silencing of phenylalanine hydroxylase to confirm L-enantiomer dependency .
Advanced: How do researchers address conflicting data on this compound’s antidepressant efficacy in clinical trials?
Answer: Discrepancies arise from bioavailability differences (e.g., blood-brain barrier transport) and placebo effects. Solutions include:
- Dose-Response Studies: Randomized trials comparing 500 mg/day vs. 1,000 mg/day this compound against imipramine (50–75 mg/day) with MADRS depression scales .
- Pharmacokinetic Modeling: Track plasma L-phenylalanine:tyrosine ratios via GC-MS to correlate with clinical outcomes .
- Meta-Analysis: Pool data from double-blind studies (n ≥ 100) to identify subgroup efficacy (e.g., treatment-resistant depression) .
Basic: What protocols ensure reproducibility in this compound’s kinetic studies with metal complexes?
Answer: For reactions like cis-bis(malonato)diaquochromate(III) substitution:
- Maintain ionic strength (0.1 M NaClO) and pH (4.0–5.0) using buffer systems (acetate) .
- Monitor reaction progress via UV-Vis spectroscopy (λ = 580 nm) at 25°C .
- Calculate rate constants using pseudo-first-order kinetics with [this compound] in 5–50 mM range .
Advanced: What mechanistic insights explain this compound’s dual role in pain modulation and neurotoxicity?
Answer: While D-enantiomer inhibits enkephalin degradation, excessive L-phenylalanine elevates phenylketones (e.g., phenyllactate), which impair mitochondrial function. Research strategies:
- Microdialysis: Measure extracellular enkephalin and phenylketones in rat striatum post-DLPA administration .
- Oxidative Stress Assays: Quantify ROS in neuronal cultures using DCFH-DA fluorescence .
- Computational Modeling: Molecular docking of D-phenylalanine with carboxypeptidase A (PDB: 1CBX) to identify binding affinity vs. toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
